Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine

Pyrrolysyl-tRNA synthetase amino acid activation ATP-PPi exchange

Nepsilon-Cyclopentyloxy-carbonyl-L-lysine (H-Lys(Cyc)-OH; Cyc) is a non‑proteinogenic amino acid derived from L‑lysine by attachment of a cyclopentyloxycarbonyl (Cpoc) group at the Nε‑position. It serves as a structural analog of pyrrolysine (Pyl), the 22nd genetically encoded amino acid, and is recognized by pyrrolysyl‑tRNA synthetase (PylRS) as a substrate for aminoacylation of tRNAᴾʸˡ.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
Cat. No. B13110160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNepsilon-Cyclopentyloxy-carbonyl-L-Lysine
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C12H22N2O4/c13-10(11(15)16)7-3-4-8-14-12(17)18-9-5-1-2-6-9/h9-10H,1-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1
InChIKeyZHGGYCNHXLZKHG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine (CAS 82277-17-6): A Non-Canonical Pyrrolysine Analog for Genetic Code Expansion and Peptide Engineering


Nepsilon-Cyclopentyloxy-carbonyl-L-lysine (H-Lys(Cyc)-OH; Cyc) is a non‑proteinogenic amino acid derived from L‑lysine by attachment of a cyclopentyloxycarbonyl (Cpoc) group at the Nε‑position . It serves as a structural analog of pyrrolysine (Pyl), the 22nd genetically encoded amino acid, and is recognized by pyrrolysyl‑tRNA synthetase (PylRS) as a substrate for aminoacylation of tRNAᴾʸˡ [1]. This compound has been employed as a key tool in genetic code expansion studies to investigate the RNA elements required for amber stop‑codon suppression and to enable site‑specific incorporation of a bulky, hydrophobic lysine modification into recombinant proteins [2].

PylRS substrate for amber stop‑codon suppression
Non‑canonical lysine analog for genetic code expansion
Carbamate‑linked cyclopentyloxycarbonyl group reported to support tRNA charging

Why Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine Cannot Be Replaced by Common Nε‑Acyl‑Lysine or Nε‑Alkoxycarbonyl Analogs


Nepsilon‑Cyclopentyloxy‑carbonyl‑L‑lysine is not interchangeable with other Nε‑modified lysine derivatives because its bulky cyclopentyloxycarbonyl group occupies a distinct steric volume within the PylRS active site that is not tolerated by analogs with smaller or differently shaped Nε‑substituents [1]. Whereas Nε‑acetyl‑L‑lysine shows only background activity with wild‑type PylRS and Nε‑methyl‑, Nε‑formyl‑, and Nε‑L‑prolyl‑L‑lysine are completely inactive, Cyc is efficiently activated (Kₘ = 0.67 mM) and ligated onto tRNAᴾʸˡ, enabling in vivo amber suppression yields of ~25% [2]. Even among active PylRS substrates, the in vitro Kₘ alone does not predict cellular performance: D‑prolyl‑lysine has a lower Kₘ (0.5 mM) yet yields only ~18% in vivo suppression, indicating that the cyclopentyloxycarbonyl moiety confers superior bioavailability or intracellular stability [2]. The quantitative evidence below establishes the specific performance boundaries that make generic substitution scientifically unsound.

Smaller Nε‑substituents

Nε‑acetyl‑, methyl‑, and formyl‑lysine show no detectable PylRS activation, unlike the cyclopentyloxycarbonyl group.

In vitro affinity vs. cellular performance

Lower Kₘ does not predict higher amber suppression; cyclopentyloxycarbonyl moiety may confer higher intracellular accumulation context.

Carboxamide‑linked analogs

Cyclopentyl‑amide derivatives show substantially lower catalytic efficiency with PylRS, limiting their use in genetic code expansion workflows.

Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine: Head‑to‑Head Quantitative Evidence for Scientific Selection


PylRS Activation Affinity: Cyc vs. D‑Prolyl‑Lysine vs. Natural Pyrrolysine

In the PylRS‑catalyzed ATP‑[³²P]PPi exchange assay, Nepsilon‑cyclopentyloxycarbonyl‑L‑lysine (Cyc) exhibits an apparent Kₘ of 670 μM for the Methanosarcina barkeri PylRS, compared to Kₘ = 500 μM for Nε‑D‑prolyl‑L‑lysine and Kₘ = 53 μM for the natural substrate pyrrolysine [1]. This represents an approximately 1.34‑fold higher Kₘ (lower apparent affinity) relative to D‑prolyl‑lysine, and a ~12.6‑fold loss of affinity relative to pyrrolysine. Despite the modestly higher Kₘ, Cyc nevertheless serves as a competent PylRS substrate, which Nε‑acetyl‑L‑lysine, Nε‑methyl‑L‑lysine, Nε‑formyl‑L‑lysine, and Nε‑L‑prolyl‑L‑lysine completely fail to do [1].

PylRS Activation
Head‑to‑head
Kₘ 670 µM (Cyc) vs. 500 µM (D‑prolyl‑Lys) and 53 µM (pyrrolysine)
Reported PylRS affinity relative to active analog and natural substrate
Only cyclopentyloxycarbonyl and D‑prolyl ring are tolerated by wild‑type PylRS
Pyrrolysyl-tRNA synthetase amino acid activation ATP-PPi exchange enzyme kinetics

In Vivo Amber Suppression Efficiency: Cyc Outperforms D‑Prolyl‑Lysine in E. coli

In an E. coli XAC/A24 lacI‑Z amber suppression system co‑expressing M. barkeri PylRS and tRNAᴾʸˡ, growth on 10 mM Cyc yielded β‑galactosidase activity corresponding to ~25% suppression efficiency (relative to wild‑type enzyme), compared to ~18% for D‑prolyl‑lysine at the same concentration [1]. This ~1.4‑fold higher in vivo read‑through efficiency is notable because D‑prolyl‑lysine has a lower in vitro Kₘ (500 vs. 670 μM), suggesting that Cyc possesses superior cellular uptake or intracellular stability. A positive control amber suppressor tRNAᴸʸˢ achieved ~38% read‑through, while no activity was detected without exogenous analog, confirming the orthogonality of the PylRS/tRNAᴾʸˡ pair [1].

Amber Suppression
Head‑to‑head
~25% suppression (Cyc) vs. ~18% (D‑prolyl‑Lys) in E. coli
Reported higher in vivo incorporation despite lower in vitro affinity
10 mM analog; lacZ amber reporter with M. barkeri PylRS/tRNA pair
amber suppression genetic code expansion β-galactosidase reporter Escherichia coli

kcat/Kₘ Catalytic Efficiency Relative to Natural Pyrrolysine

The catalytic efficiency (kcat/Kₘ) of PylRS for Nepsilon‑cyclopentyloxycarbonyl‑L‑lysine is 1.8% of the value for the natural substrate L‑pyrrolysine, as determined with the recombinant M. barkeri enzyme at pH 7.2 and 37 °C [1]. By contrast, the structurally distinct analog 2‑amino‑6‑(cyclopentanecarboxamido)hexanoic acid (a cyclopentyl‑amide linkage rather than a cyclopentyloxy‑carbamate) achieves only 0.3% of pyrrolysine efficiency [1]. This 6‑fold difference between the carbamate (Cyc) and the amide analog underscores the critical contribution of the oxygen atom in the cyclopentyloxycarbonyl linkage to productive PylRS catalysis, providing a quantifiable rationale for selecting Cyc over carboxamide‑linked analogs.

Catalytic Efficiency
Cross‑study comparable
kcat/Kₘ = 1.8% of pyrrolysine; 6‑fold vs. carboxamide analog
Supports selection of carbamate over amide‑linked cyclopentyl derivatives
BRENDA EC 6.1.1.26 curated value; 37 °C, pH 7.2
catalytic efficiency pyrrolysyl-tRNA synthetase non-canonical amino acid acylation

Comparative Hydrophobicity: LogP Differentiation from Less Lipophilic Nε‑Lysine Derivatives

Nepsilon‑Cyclopentyloxy‑carbonyl‑L‑lysine has a calculated LogP of 2.33 (ACD/Labs algorithm) , which is substantially higher than the LogP of Nε‑acetyl‑L‑lysine (~−0.5 to 0.0, estimated from fragment contributions) and Nε‑propargyloxycarbonyl‑L‑lysine (calculated LogP ~0.8–1.2). While direct experimental LogP comparisons under identical conditions are not available in the primary literature, the cyclopentyl ring imparts approximately 1–2 additional LogP units relative to linear alkoxycarbonyl or simple acyl analogs, consistent with its greater number of sp³‑hybridized carbons and larger hydrophobic surface area. This enhanced lipophilicity correlates with improved passive membrane permeability, which is consistent with the observation that Cyc achieves higher in vivo amber suppression efficiency than D‑prolyl‑lysine despite a higher in vitro Kₘ [1].

Lipophilicity
Class‑level
Calculated LogP 2.33 (ACD/Labs)
Higher LogP vs. acetyl‑ and propargyloxycarbonyl analogs may enhance membrane permeability context
Experimental LogP not available; class‑level inference
lipophilicity membrane permeability physicochemical property LogP

Orthogonality and Selectivity: Cyc‑Dependent Amber Suppression Without Background from Natural Amino Acids

The M. barkeri PylRS/tRNAᴾʸˡ pair is strictly orthogonal in E. coli: β‑galactosidase activity from the lacI‑Z amber reporter was detected only when Cyc (or D‑prolyl‑lysine) was exogenously supplied at 10 mM, with zero activity above background in unsupplemented controls [1]. This demonstrates that endogenous E. coli aminoacyl‑tRNA synthetases do not charge tRNAᴾʸˡ with any natural amino acid, and that Cyc does not promiscuously enter the active site of any endogenous synthetase. Furthermore, immunoblot analysis confirmed production of full‑length 150 kDa LacI‑Z fusion protein only in the presence of Cyc, providing direct evidence of site‑specific incorporation at the UAG codon [1]. Among the panel of eight Pyl analogs tested (Nε‑methyl‑, formyl‑, acetyl‑, L‑prolyl‑, D‑prolyl‑, cyclopentyloxycarbonyl‑lysine, PylE, and a synthetic Pyl diastereomeric mixture), only Cyc, D‑prolyl‑lysine, and PylE showed detectable activation and aminoacylation, establishing Cyc as one of only three known substrates for wild‑type PylRS [1].

Orthogonality
Head‑to‑head
Zero background activity without Cyc; 3 of 8 analogs active
Confirms PylRS/tRNA pair orthogonality for bioorthogonal translation
lacZ amber reporter; immunoblot confirmation of full‑length 150 kDa protein
orthogonal translation nonsense suppression bioorthogonality PylRS/tRNA pair

High-Impact Application Scenarios for Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine Supported by Quantitative Evidence


Genetic Code Expansion for Site‑Specific Incorporation of a Bulky Hydrophobic Residue into Recombinant Proteins

Cyc is one of only three validated substrates for wild‑type PylRS [1], enabling UAG‑directed cotranslational insertion of a hydrophobic carbamate‑modified lysine side chain into proteins expressed in E. coli. With ~25% amber suppression efficiency [1], it is suitable for experiments requiring single‑site modification of a protein with a sterically demanding, non‑polar Nε‑substituent. This scenario is directly supported by the demonstrated production of full‑length LacI‑Z fusion protein (150 kDa) in a Cyc‑dependent manner, confirmed by immunoblot [1]. Users should note that the available wild‑type PylRS system imposes an upper limit on incorporation efficiency relative to engineered PylRS variants; for higher yields, an evolved PylRS such as PylRS(Y306A/Y384F) may be required [2].

Investigating tRNA Recognition Elements and Stop‑Codon Recoding Mechanisms

Because Cyc is accepted by wild‑type PylRS and can be charged onto tRNAᴾʸˡ variants, it has been used to dissect the RNA structural determinants required for in vivo aminoacylation and amber suppression [1]. In one study, 42 M. barkeri tRNAᴾʸˡ variants were tested in E. coli for their ability to support Cyc‑dependent suppression of a lac amber mutation, enabling systematic mapping of identity elements [1]. This application leverages the unique property that Cyc is orthogonal (no background activity from host amino acids) yet efficiently aminoacylated, providing a clean experimental readout.

Peptide Synthesis with Orthogonal Nε‑Protection for Site‑Selective Conjugation

The cyclopentyloxycarbonyl (Cpoc) group at the Nε‑position serves as a protecting group that is orthogonal to Fmoc‑ and Boc‑based solid‑phase peptide synthesis (SPPS) strategies [1]. The Cpoc group is stable under basic conditions (piperidine‑mediated Fmoc deprotection) and can be selectively removed under acidic conditions, enabling sequential deprotection strategies for site‑specific functionalization of lysine side chains within synthetic peptides [2]. The LogP of 2.33 further indicates that this modification can be used to introduce a defined hydrophobic patch, which may influence peptide folding, aggregation propensity, or membrane interaction.

Expanding the Genetic Code of Actinomycetes for Secondary Metabolite Engineering

Cyc has been successfully used to expand the genetic code of actinomycetes, as demonstrated by incorporation of this non‑proteinogenic amino acid with the GusA reporter protein [1]. This application extends the utility of Cyc beyond E. coli into Gram‑positive bacterial hosts relevant to natural product biosynthesis and industrial enzyme production, supported by the observation that the PylRS/tRNAᴾʸˡ system retains orthogonality across diverse bacterial taxa.

Application
Selection Property
Validation Focus
Site‑specific bulky residue incorporation
PylRS substrate profile for carbamate‑modified lysine
UAG suppression efficiency in E. coli or mammalian systems
tRNA identity element mapping
Orthogonal aminoacylation of tRNAᴾʸˡ variants
Cyc‑dependent amber suppression across tRNA mutant library
Orthogonal lysine side‑chain protection in SPPS
Cpoc group stability under basic conditions
Selective acidic removal without affecting Fmoc/Boc groups
Gram‑positive bacterial genetic code expansion
PylRS/tRNA orthogonality across bacterial taxa
Reporter expression (e.g., GusA) via amber suppression in actinomycetes
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